2-Ethylnitrobenzene
Overview
Description
2-Ethylnitrobenzene is an organic compound with the chemical formula C8H9NO2. It is a derivative of benzene, where an ethyl group and a nitro group are substituted at the 2-position of the benzene ring. This compound appears as a light yellow to orange liquid and is known for its applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylnitrobenzene is typically synthesized through the nitration of ethylbenzene using a mixture of nitric acid and sulfuric acid. The reaction involves the introduction of a nitro group (-NO2) to the ethylbenzene molecule, resulting in the formation of this compound. The reaction conditions include maintaining a controlled temperature and using appropriate concentrations of the acids to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process. Ethylbenzene is treated with a mixture of nitric acid and sulfuric acid, and the reaction mixture is then subjected to fractional distillation to separate this compound from other by-products such as 4-nitroethylbenzene .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 2-Ethylaniline.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylnitrobenzene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: While not commonly used directly in biological research, its derivatives may have applications in studying biochemical pathways.
Medicine: Derivatives of this compound can be used in the development of certain pharmaceuticals.
Industry: It is used in the production of explosives and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of 2-Ethylnitrobenzene primarily involves its chemical reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as a precursor to more complex molecules .
Comparison with Similar Compounds
- 2-Nitroethylbenzene
- 4-Nitroethylbenzene
- 2-Nitroacetophenone
Comparison: 2-Ethylnitrobenzene is unique due to the position of the nitro group on the benzene ring. This positional isomerism affects its chemical reactivity and physical properties. For instance, 4-Nitroethylbenzene has the nitro group at the 4-position, which can lead to different reactivity patterns in substitution reactions. Similarly, 2-Nitroacetophenone has a carbonyl group in addition to the nitro group, which significantly alters its chemical behavior compared to this compound .
Properties
IUPAC Name |
1-ethyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYZLWEKCMTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073209 | |
Record name | Benzene, 1-ethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-22-6, 30179-51-2 | |
Record name | 1-Ethyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylnitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylnitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030179512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylnitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5095 | |
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Record name | Benzene, 1-ethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylnitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ethyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethylnitrobenzene | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZR8C3N7UE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of an ethyl group in the ortho position affect the enthalpy of formation of nitrobenzene?
A1: [] The research indicates that the presence of alkyl substituents, including the ethyl group in the ortho position, leads to deviations in the enthalpy of formation of nitrobenzene from what would be predicted by simple group additivity rules. This deviation suggests that intramolecular interactions, such as steric hindrance and electronic effects, are at play. Specifically, the study found that 2-ethylnitrobenzene has a higher enthalpy of formation than predicted, indicating that the ortho-ethyl group introduces strain into the molecule. You can find more details in the paper titled "Thermochemistry of substituted benzenes: quantification of ortho-, para-, meta-, and buttress interactions in alkyl-substituted nitrobenzenes." []
Q2: Are there any practical applications for the thermochemical data obtained for this compound and similar compounds?
A2: [] Yes, understanding the thermochemical properties of compounds like this compound is essential for predicting their behavior in various chemical processes. This information is valuable for designing and optimizing reactions, predicting reaction equilibria, and assessing the stability of these compounds under different conditions. Additionally, the data contributes to improving the accuracy of group-contribution methodologies, which are widely used tools for estimating the thermodynamic properties of organic compounds. This is particularly useful when experimental data is scarce. For a deeper dive into these applications, refer to the paper "Thermochemistry of substituted benzenes: quantification of ortho-, para-, meta-, and buttress interactions in alkyl-substituted nitrobenzenes". []
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